(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4OS and its molecular weight is 420.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity : This compound is used in the synthesis of various derivatives with potential antimicrobial, antifungal, and anticancer activities. Studies have shown that certain derivatives exhibit promising biological activities, indicating potential for therapeutic applications (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Potential : Some derivatives of this compound have shown significant activity against cancer cell lines, suggesting their potential use as chemotherapeutic agents. For instance, studies have revealed that certain derivatives possess cytotoxicity against leukemia cells, which could be explored for cancer treatment (Karki et al., 2011).
Antimicrobial and Antimycobacterial Evaluation : Research has been conducted on the antimicrobial and antimycobacterial properties of derivatives, showing that some possess activity against various bacterial and fungal strains. This indicates potential applications in combating microbial infections (Narasimhan et al., 2011).
Synthesis and Antifungal Activity : The compound has been used to create novel derivatives with antifungal properties. These derivatives have been found to be effective against certain fungal strains, highlighting their potential in antifungal therapy (Lv et al., 2013).
Aldose Reductase Inhibitory Effect : Derivatives of this compound have been tested for their aldose reductase inhibitory effect, which is significant for managing complications related to diabetes. This suggests a potential role in the treatment of diabetic complications (Güzeldemirci et al., 2018).
Synthesis and Anticancer Activity of Thiadiazole Derivatives : Thiadiazole derivatives of this compound have been synthesized and evaluated for their anticancer properties. These studies are crucial for developing new anticancer drugs (Potikha & Brovarets, 2020).
Anti-inflammatory Agents : Novel imidazo[2,1-b][1,3]thiazine derivatives of this compound, modified as potential anti-inflammatory agents, have been synthesized. This research is important for developing new treatments for inflammation-related conditions (2022).
Mechanism of Action
Target of Action
It’s known that imidazole and thiazole derivatives, which are part of the compound’s structure, have been associated with a broad range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact nature of the targets involved.
Biochemical Pathways
Imidazole and thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the broad range of activities associated with imidazole and thiazole derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c24-19-8-6-18(7-9-19)20-15-28-21(16-30-23(28)25-20)22(29)27-12-10-26(11-13-27)14-17-4-2-1-3-5-17/h1-9,15-16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOEILWRNDPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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